Butanamide, N-hydroxy-N-(4-methylphenyl)-3-oxo-
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Overview
Description
Butanamide, N-hydroxy-N-(4-methylphenyl)-3-oxo- is a chemical compound with the molecular formula C14H13NO2.
Preparation Methods
The synthesis of Butanamide, N-hydroxy-N-(4-methylphenyl)-3-oxo- typically involves the reaction of 4-methylphenylamine with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Butanamide, N-hydroxy-N-(4-methylphenyl)-3-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It undergoes substitution reactions where the hydroxyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Butanamide, N-hydroxy-N-(4-methylphenyl)-3-oxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of Butanamide, N-hydroxy-N-(4-methylphenyl)-3-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Butanamide, N-hydroxy-N-(4-methylphenyl)-3-oxo- can be compared with other similar compounds such as:
N-hydroxy-N-(4-methylphenyl)-benzamide: Similar structure but different functional groups.
N-(4-methylphenyl)-butanamide: Lacks the hydroxyl group.
N-hydroxy-N-phenyl-butanamide:
Properties
CAS No. |
61563-96-0 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-hydroxy-N-(4-methylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H13NO3/c1-8-3-5-10(6-4-8)12(15)11(14)7-9(2)13/h3-6,15H,7H2,1-2H3 |
InChI Key |
IBYZQJBFBHTRQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)CC(=O)C)O |
Origin of Product |
United States |
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